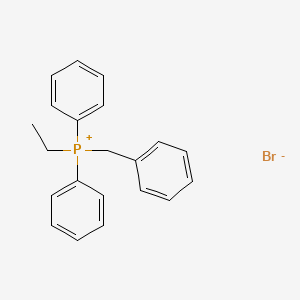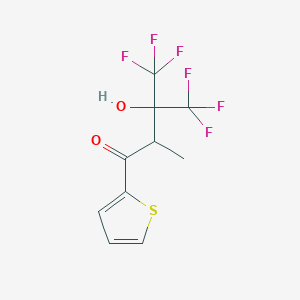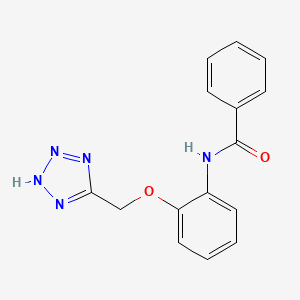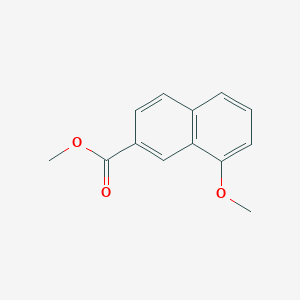
Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of three amine groups attached to a toluene ring, along with a trifluoromethyl group and a propyl group. Its unique structure imparts distinct chemical properties, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- typically involves multi-step organic reactions. One common method includes the nitration of toluene to form nitrotoluene derivatives, followed by reduction to obtain the corresponding amines. The introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions using reagents like trifluoromethyl iodide. The final step involves the alkylation of the amine groups with propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
The major products formed from these reactions include various substituted toluene derivatives, amines, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of enzymes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene-2,4-diamine: Lacks the trifluoromethyl and propyl groups, resulting in different chemical properties and applications.
Benzotrifluoride: Contains a trifluoromethyl group but lacks the amine groups, making it less reactive in certain chemical reactions.
Aniline derivatives: Similar amine functionality but different aromatic ring substitutions, leading to varied reactivity and applications.
Uniqueness
Toluene-3,4,5-triamine, alpha,alpha,alpha-trifluoro-N4-propyl- is unique due to the combination of trifluoromethyl and propyl groups with multiple amine functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
33697-95-9 |
|---|---|
Molekularformel |
C10H14F3N3 |
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
2-N-propyl-5-(trifluoromethyl)benzene-1,2,3-triamine |
InChI |
InChI=1S/C10H14F3N3/c1-2-3-16-9-7(14)4-6(5-8(9)15)10(11,12)13/h4-5,16H,2-3,14-15H2,1H3 |
InChI-Schlüssel |
XHIQAKYJJJSPEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=C(C=C(C=C1N)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14688925.png)






